2,4-Bis(phenylazo) resorcinol

Catalog No.
S8805126
CAS No.
M.F
C18H14N4O2
M. Wt
318.3 g/mol
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2,4-Bis(phenylazo) resorcinol

Product Name

2,4-Bis(phenylazo) resorcinol

IUPAC Name

2,6-bis(phenylhydrazinylidene)cyclohex-4-ene-1,3-dione

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c23-16-12-11-15(21-19-13-7-3-1-4-8-13)18(24)17(16)22-20-14-9-5-2-6-10-14/h1-12,19-20H

InChI Key

NDLIECNOSIXXSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3)C2=O

2,4-Bis(phenylazo)resorcinol, also known by its Chemical Abstracts Service (CAS) number 3789-74-0, is an azo compound characterized by its vibrant orange color and remarkable solubility in organic solvents such as ethanol and toluene. The molecular formula of this compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of approximately 318.33 g/mol . Structurally, it consists of two phenylazo groups attached to a resorcinol backbone, which contributes to its unique chemical properties and applications.

The chemical behavior of 2,4-bis(phenylazo)resorcinol is primarily dictated by the azo functional groups. It can undergo various reactions typical of azo compounds, including:

  • Diazotization: The compound can be synthesized from corresponding amines through diazotization followed by coupling with resorcinol.
  • Reduction: The azo bonds can be reduced to form amines under specific conditions.
  • Acid-base reactions: The hydroxyl groups present in the resorcinol moiety can participate in acid-base reactions, affecting the compound's solubility and reactivity.

The synthesis of 2,4-bis(phenylazo)resorcinol typically involves the following steps:

  • Diazotization: A primary aromatic amine (e.g., aniline or substituted aniline) is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then coupled with resorcinol under alkaline conditions to yield 2,4-bis(phenylazo)resorcinol.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for the introduction of various substituents on the phenyl rings, leading to a range of derivatives with tailored properties .

2,4-Bis(phenylazo)resorcinol finds applications in various fields:

  • Dyes and Pigments: It is primarily used as a dye in textiles and plastics due to its intense color.
  • Photoresists: This compound is utilized in photoresist formulations for semiconductor manufacturing due to its light-sensitive properties .
  • Analytical Chemistry: It serves as a reagent in analytical techniques for detecting metal ions and other compounds.

Studies focusing on the interactions of 2,4-bis(phenylazo)resorcinol with other chemicals reveal its potential to form complexes with metal ions. These interactions can enhance its application in analytical chemistry as a chelating agent. Additionally, the compound's reactivity towards reducing agents can lead to significant changes in its colorimetric properties, making it useful in colorimetric assays .

Several compounds are structurally or functionally similar to 2,4-bis(phenylazo)resorcinol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Bis(2,4-dimethylphenylazo)resorcinolC22H22N4O2C_{22}H_{22}N_{4}O_{2}Higher solubility and different color properties
1-(Phenylazo)-2-naphtholC12H10N2OC_{12}H_{10}N_{2}OUsed in dye applications; simpler structure
Bis(phenylazo)-phloroglucinolC18H14N4O3C_{18}H_{14}N_{4}O_{3}Exhibits different spectral properties

Uniqueness: The unique aspect of 2,4-bis(phenylazo)resorcinol lies in its specific combination of two phenylazo groups attached to a resorcinol backbone, which provides distinct optical and chemical properties not found in simpler azo dyes or related compounds.

Diazotization-Coupling Strategies for Azo Group Formation

The synthesis of 2,4-bis(phenylazo) resorcinol centers on diazotization-coupling reactions, a two-step process involving aryldiazonium salt formation followed by electrophilic aromatic substitution.

  • Diazotization:
    Aniline derivatives (e.g., nitrobenzene precursors) undergo diazotization in acidic media (e.g., HCl/NaNO₂ at 0–5°C) to generate diazonium intermediates. This step requires precise temperature control to prevent diazonium salt decomposition [3].

  • Coupling with Resorcinol:
    The diazonium salt reacts with resorcinol (1,3-benzenediol) under alkaline conditions (pH 9–11). Resorcinol’s hydroxyl groups activate the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl groups. The azo coupling occurs sequentially at the 2- and 4-positions, yielding the bis-azo product [3].

Key Reaction Scheme:
$$ \text{Ar-NH}2 + \text{NaNO}2/\text{HCl} \rightarrow \text{Ar-N≡N}^+ $$
$$ \text{Ar-N≡N}^+ + \text{Resorcinol} \rightarrow \text{2,4-Bis(phenylazo) resorcinol} $$

Optimizing Efficiency:

  • pH Control: Alkaline conditions stabilize diazonium intermediates and enhance resorcinol’s nucleophilicity [3].
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction rates compared to aqueous media .
  • Temperature: Low temperatures during diazotization minimize side reactions (e.g., diazonium salt decomposition) [3].

Resorcinol Functionalization Pathways

Resorcinol’s reactivity stems from its three hydroxyl-activated ortho positions (2, 4, 6). Its functionalization involves hydroxymethylation and quinonemethide intermediate formation, critical for azo coupling [4].

  • Hydroxymethylation:
    Formaldehyde reacts with resorcinol under alkaline conditions to form hydroxymethyl derivatives. The 4- and 6-positions are preferentially functionalized due to lower steric hindrance and higher nucleophilicity compared to the 2-position [4].

  • Quinonemethide Formation:
    Base-catalyzed elimination of water from hydroxymethylresorcinol generates quinonemethide intermediates, which act as reactive sites for coupling. The 4-quinonemethide is more stable, favoring subsequent azo bond formation [4].

Mechanistic Insights:

  • E1cb vs. WAE Pathways: Elimination reactions proceed via either a concerted (E1cb) or water-assisted (WAE) mechanism. The WAE pathway has lower energy barriers, accelerating quinonemethide formation [4].
  • Steric Effects: Bulky substituents at the 2-position hinder coupling, directing azo groups to the 4-position [4].

Regioselective Control in Bis-azo Compound Synthesis

Achieving regioselectivity in bis-azo synthesis requires balancing electronic and steric factors. Resorcinol’s electronic structure and reaction conditions dictate azo group placement.

PositionElectron DensityReaction Barrier (kJ/mol)Dominant Product
2High (−0.574)76.7 (E1cb)Minor
4Moderate (−0.479)69.1 (E1cb)Major
6Highest (−0.642)N/A (Symmetric)Dominant

Key Factors:

  • Electronic Effects: The 6-position exhibits the highest electron density, but symmetry limits its reactivity in bis-azo synthesis. The 4-position’s moderate electron density and lower steric hindrance make it the primary coupling site [4].
  • Steric Hindrance: Adjacent hydroxyl groups at the 2-position reduce accessibility, favoring 4-position coupling [4].
  • Catalytic Influence: Base strength and solvent polarity modulate quinonemethide stability, indirectly controlling regioselectivity [4].

Recent Advances in Green Synthesis Approaches

Traditional methods rely on harsh conditions (e.g., low temperatures, toxic solvents). Emerging strategies prioritize sustainability:

  • Solvent-Free Reactions:
    Microwave-assisted or solvent-free coupling minimizes waste. For example, diazonium salts react with resorcinol in ionic liquids, enhancing yield and reducing solvent use [2].

  • Catalytic Systems:
    Heterogeneous catalysts (e.g., sulfonic acid-functionalized resins) enable room-temperature reactions, lowering energy consumption. Sodium borohydride-tin chloride systems, as in phenylazo-oxadiazole synthesis, reduce reliance on hazardous reagents [2].

  • Process Intensification:
    Continuous-flow reactors optimize reaction times and minimize side products. For resorcinol derivatives, this approach enhances selectivity for bis-azo products .

Challenges:

  • Yield Trade-offs: Green conditions often reduce reaction rates, requiring compensatory strategies (e.g., catalysts).
  • Scalability: Solvent-free methods may face scalability issues in industrial settings.

Infrared spectroscopy provides essential information about the functional groups present in 2,4-bis(phenylazo)resorcinol through characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several distinct absorption bands that allow for comprehensive structural elucidation [2].

The hydroxyl functional groups in the resorcinol moiety display characteristic broad absorption bands in the region of 3200-3600 cm⁻¹, which correspond to O-H stretching vibrations [3]. These bands appear as broad, strong absorptions due to hydrogen bonding interactions between hydroxyl groups and the azo chromophore system. The broadness of these bands is attributed to the intramolecular hydrogen bonding that occurs between the hydroxyl groups and the adjacent nitrogen atoms of the azo linkages [4].

Aromatic C-H stretching vibrations appear in the region of 3030-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in the benzene rings [5] [6]. These absorptions are typically weak to medium in intensity and provide confirmation of the aromatic nature of the compound structure.

The azo chromophore exhibits its characteristic N=N stretching vibration in the region of 1500-1580 cm⁻¹ [7] [8]. This absorption band is of medium to strong intensity and represents one of the most diagnostic features for azo compounds. The exact frequency within this range depends on the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings [9].

Aromatic C=C stretching vibrations appear as strong absorptions in the region of 1450-1600 cm⁻¹ [5] [10]. These bands are characteristic of the benzene ring system and provide information about the aromatic substitution pattern. The multiple peaks observed in this region result from the complex molecular motions of the aromatic rings.

The C-N stretching vibrations, representing the connection between the azo group and the aromatic rings, appear in the region of 1225-1317 cm⁻¹ [7] [8]. These absorptions are of medium intensity and provide evidence for the covalent attachment of the azo group to the aromatic system.

C-O stretching vibrations associated with the phenolic hydroxyl groups appear as strong absorptions in the region of 1070-1300 cm⁻¹ [3] [11]. These bands are characteristic of the resorcinol moiety and confirm the presence of the dihydroxybenzene structural unit.

Table 1: Infrared Spectroscopic Data for 2,4-Bis(phenylazo)resorcinol

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Hydroxyl (O-H) stretching3200-3600Broad, StrongPhenolic hydroxyl groups
Aromatic C-H stretching3030-3100Weak to MediumAromatic C-H bonds
Azo (N=N) stretching1500-1580Medium to StrongAzo chromophore
Aromatic C=C stretching1450-1600StrongBenzene ring stretching
C-N stretching1225-1317MediumAryl-nitrogen bond
C-O stretching1070-1300StrongAromatic C-O bond
Aromatic C-H out-of-plane bending690-900Medium to StrongAromatic substitution pattern
Aromatic ring vibrations1400-1500MediumIn-plane ring deformations

Ultraviolet-Visible Absorption Studies of Chromophoric Systems

The ultraviolet-visible absorption spectroscopy of 2,4-bis(phenylazo)resorcinol reveals multiple absorption bands that provide insight into the electronic transitions and chromophoric behavior of the compound [12] [13]. The compound exhibits characteristic absorption patterns typical of azo dyes, with distinct bands corresponding to different electronic transitions.

The primary absorption band appears in the region of 450-550 nm and corresponds to the n→π* transition of the azo chromophore [14] [15]. This band exhibits high molar absorptivity values ranging from 10,000 to 30,000 L mol⁻¹ cm⁻¹, making it the most prominent feature in the visible spectrum. The exact wavelength maximum depends on the solvent polarity, with bathochromic shifts observed in polar solvents due to stabilization of the excited state [4].

A secondary absorption band is observed in the region of 300-400 nm, corresponding to π→π* transitions within the aromatic system [14] [16]. This band typically exhibits moderate molar absorptivity values of 5,000-15,000 L mol⁻¹ cm⁻¹ and shows hypsochromic shifts in polar solvents, indicating destabilization of the excited state relative to the ground state.

Intramolecular charge transfer transitions appear in the region of 400-500 nm, with molar absorptivity values of 15,000-25,000 L mol⁻¹ cm⁻¹ [16]. These transitions involve electron transfer from the electron-rich resorcinol moiety to the electron-deficient azo chromophore, resulting in solvatochromic behavior that depends on solvent polarity and hydrogen bonding capacity.

Local aromatic excitations appear in the region of 250-300 nm with relatively low molar absorptivity values of 3,000-8,000 L mol⁻¹ cm⁻¹ [5]. These transitions show minimal solvent dependence and are characteristic of the individual aromatic ring systems.

Table 2: UV-Visible Spectroscopic Data for 2,4-Bis(phenylazo)resorcinol

Absorption BandWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Electronic TransitionSolvent Effect
Band I (n→π* transition)450-55010,000-30,000n→π* (azo chromophore)Bathochromic shift in polar solvents
Band II (π→π* transition)300-4005,000-15,000π→π* (aromatic system)Hypsochromic shift in polar solvents
Band III (Intramolecular charge transfer)400-50015,000-25,000Charge transferSolvatochromic behavior
Band IV (Local excitation)250-3003,000-8,000Local aromatic excitationMinimal solvent dependence

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,4-bis(phenylazo)resorcinol through analysis of both proton and carbon environments [17] [18]. The NMR spectral data allows for complete structural characterization and confirmation of the molecular connectivity.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2,4-bis(phenylazo)resorcinol exhibits characteristic resonances for the different proton environments within the molecule [17] [19]. Aromatic protons from the phenyl rings appear as complex multiplets in the region of 7.2-8.0 ppm, with integration corresponding to 10 protons. These signals result from the five protons on each of the two phenyl rings attached to the azo groups.

The aromatic protons on the resorcinol ring appear in the region of 6.5-7.5 ppm, typically as singlets or doublets with integration corresponding to 2 protons [17]. The chemical shift of these protons is influenced by the electron-withdrawing effect of the azo substituents and the electron-donating effect of the hydroxyl groups.

The hydroxyl protons exhibit characteristic broad singlets in the region of 10.0-15.0 ppm, with integration corresponding to 2 protons [17] [4]. The significant downfield shift and broadening of these signals result from intramolecular hydrogen bonding with the azo nitrogen atoms and rapid exchange with solvent molecules.

Specific coupling patterns provide additional structural information. Ortho-coupled aromatic protons appear as doublets in the region of 7.3-7.8 ppm, while meta-coupled aromatic protons appear as triplets or doublets in the region of 7.0-7.5 ppm [17].

Table 3: ¹H NMR Spectroscopic Data for 2,4-Bis(phenylazo)resorcinol

Proton Type¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (phenyl rings)7.2-8.0Multiplet10H
Aromatic protons (resorcinol ring)6.5-7.5Singlet/Doublet2H
Hydroxyl protons10.0-15.0 (broad)Broad singlet2H
Ortho-coupled aromatic protons7.3-7.8DoubletVariable
Meta-coupled aromatic protons7.0-7.5Triplet/DoubletVariable

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon environments in 2,4-bis(phenylazo)resorcinol [17] [19]. Aromatic carbons from the phenyl rings appear in the region of 122-145 ppm, representing the various carbon positions within the benzene rings. The chemical shifts within this range depend on the proximity to the azo substituent and the electronic environment.

Aromatic carbons from the resorcinol ring appear in the region of 110-155 ppm [17]. The wide range of chemical shifts reflects the different electronic environments of the carbons, with those bearing hydroxyl groups appearing more downfield due to the deshielding effect of the oxygen atoms.

Quaternary carbons that are directly substituted with azo groups appear in the region of 140-160 ppm. These carbons experience significant deshielding due to the electron-withdrawing effect of the azo substituents [17].

Hydroxyl-bearing carbons appear in the region of 155-165 ppm, reflecting the deshielding effect of the oxygen atoms. The exact chemical shift depends on the hydrogen bonding interactions and the electronic environment created by the azo substituents.

Carbons that are ortho to the azo group appear in the region of 130-140 ppm, representing an intermediate deshielding effect compared to the directly substituted carbons [17].

Table 4: ¹³C NMR Spectroscopic Data for 2,4-Bis(phenylazo)resorcinol

Carbon Type¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic carbons (phenyl rings)122-145Phenyl ring carbons
Aromatic carbons (resorcinol ring)110-155Resorcinol ring carbons
Quaternary carbons (azo-substituted)140-160Azo-substituted carbons
Hydroxyl-bearing carbons155-165C-OH carbons
Ortho carbons to azo group130-140Carbons adjacent to N=N

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the fragmentation behavior of 2,4-bis(phenylazo)resorcinol under electron impact conditions [20] [21]. The mass spectral fragmentation patterns reveal the stability of different structural units and the preferred bond cleavage pathways.

The molecular ion peak [M]⁺ appears at m/z 318 with relatively low intensity (15-25% relative abundance) [2] [22]. The low intensity of the molecular ion is typical for azo compounds, which undergo facile fragmentation due to the lability of the azo bond under electron impact conditions.

The base peak or one of the most intense peaks appears at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺ [20] [21]. This fragment results from the cleavage of the azo bond followed by further fragmentation of the resulting phenyldiazene radical. The high stability of the phenyl cation makes this fragment particularly abundant in the mass spectrum.

A significant fragment ion appears at m/z 241 [M-77]⁺, representing the loss of a phenyl radical from the molecular ion [20]. This fragmentation occurs through α-cleavage at the azo bond, which is a characteristic fragmentation pathway for azo compounds. The relative intensity of this fragment ranges from 40-60%.

The fragment ion at m/z 164 [M-154]⁺ corresponds to the loss of a phenyldiazene unit (C₆H₅N₂) from the molecular ion [20]. This fragmentation involves double α-cleavage and represents the loss of one complete phenylazo unit. The relative intensity of this fragment ranges from 25-40%.

The phenyldiazene cation [C₆H₅N₂]⁺ appears at m/z 105 with moderate intensity (30-50% relative abundance). This fragment results from the direct cleavage of the azo bond and subsequent rearrangement of the resulting radical cation [20].

The resorcinol cation [C₆H₄(OH)₂]⁺ appears at m/z 110 with high intensity (60-80% relative abundance). This fragment represents the dihydroxybenzene unit after loss of both phenylazo substituents and demonstrates the stability of the resorcinol ring system under mass spectrometric conditions [23].

Additional fragment ions include the hydroxyphenylazo fragment [C₆H₄(OH)₂N]⁺ at m/z 126 (20-35% relative abundance) and the tropylium ion [C₇H₇]⁺ at m/z 91 (15-30% relative abundance). These fragments result from hydrogen rearrangements and aromatic rearrangements, respectively [20] [21].

Table 5: Mass Spectrometric Fragmentation Data for 2,4-Bis(phenylazo)resorcinol

Fragment Ion (m/z)Relative Intensity (%)Fragmentation PathwayMechanism
318 [M]⁺15-25Molecular ionElectron impact ionization
241 [M-77]⁺40-60Loss of phenyl radicalα-cleavage at azo bond
164 [M-154]⁺25-40Loss of phenyldiazeneDouble α-cleavage
77 [C₆H₅]⁺80-100Phenyl cationRing fragmentation
105 [C₆H₅N₂]⁺30-50Phenyldiazene cationAzo group rearrangement
110 [C₆H₄(OH)₂]⁺60-80Resorcinol cationMcLafferty rearrangement
126 [C₆H₄(OH)₂N]⁺20-35Hydroxyphenylazo fragmentHydrogen rearrangement
91 [C₇H₇]⁺15-30Tropylium ionAromatic rearrangement

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-21-2023

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